molecular formula C6H6Cl2N2O2S B1299255 2,5-Dichlorobenzenesulfonohydrazide CAS No. 6775-66-2

2,5-Dichlorobenzenesulfonohydrazide

Cat. No.: B1299255
CAS No.: 6775-66-2
M. Wt: 241.09 g/mol
InChI Key: NPNJLPUAEPWAIT-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H6Cl2N2O2S. It is a derivative of benzenesulfonohydrazide, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobenzenesulfonohydrazide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,5-Dichlorobenzenesulfonyl chloride+Hydrazine hydrateThis compound+Hydrochloric acid\text{2,5-Dichlorobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,5-Dichlorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,5-Dichlorobenzenesulfonohydrazide is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form stable complexes with metal ions, which can inhibit or activate certain enzymatic pathways. The chlorine atoms enhance its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzenesulfonohydrazide
  • 2,6-Dichlorobenzenesulfonohydrazide
  • 3,5-Dichlorobenzenesulfonohydrazide

Uniqueness

2,5-Dichlorobenzenesulfonohydrazide is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and binding properties. Compared to its isomers, it exhibits different reactivity patterns and applications in synthesis and research .

Properties

IUPAC Name

2,5-dichlorobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-4-1-2-5(8)6(3-4)13(11,12)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNJLPUAEPWAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366187
Record name 2,5-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-66-2
Record name 2,5-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DICHLOROBENZENESULFONIC HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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